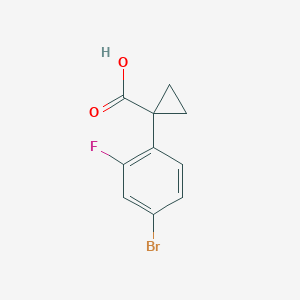

1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO2/c11-6-1-2-7(8(12)5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPADMCJEKQAEKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=C(C=C2)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735537 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872422-15-6 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid, a crucial building block in contemporary medicinal chemistry. Its unique structural features, combining a strained cyclopropane ring with a halogenated phenyl moiety, make it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This document will delve into its chemical identity, synthesis strategies, and its significant role in the development of novel therapeutics, particularly in the realm of inflammatory and metabolic diseases. Detailed protocols, safety information, and analytical methodologies are also presented to support researchers in its effective application.

Introduction: The Significance of a Versatile Scaffolding

In the landscape of drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. This compound, with the Chemical Abstracts Service (CAS) number 872422-15-6 , has emerged as a significant player in this arena.[1][2] Its molecular architecture offers a unique combination of rigidity and three-dimensionality, conferred by the cyclopropane ring, along with strategic points for chemical modification through its bromo and fluoro substituents on the phenyl ring. These attributes make it a sought-after intermediate for constructing complex molecules with tailored pharmacological profiles.

This guide will provide an in-depth exploration of this compound, from its fundamental properties to its application in the synthesis of cutting-edge drug candidates.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses.

| Property | Value | Source |

| CAS Number | 872422-15-6 | [1][2] |

| Molecular Formula | C₁₀H₈BrFO₂ | [1] |

| Molecular Weight | 259.07 g/mol | [1] |

| IUPAC Name | 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | [1] |

| Appearance | Off-white to light brown solid | |

| Storage | Store at room temperature in a dry, well-ventilated place. |

Synthesis Strategies: Constructing the Core Moiety

Conceptual Synthetic Workflow

The synthesis would likely commence from a readily available starting material, such as 4-bromo-2-fluorotoluene, and proceed through the formation of a key styrene intermediate, followed by a cyclopropanation reaction.

Caption: A plausible synthetic pathway to the target molecule.

Exemplary Experimental Protocol (Hypothetical)

The following protocol is a generalized representation based on common organic synthesis techniques for similar compounds.[3][4] It is crucial for researchers to conduct their own literature search and optimization for a specific and validated procedure.

Step 1: Synthesis of 1-(4-Bromo-2-fluorophenyl)ethene

-

Method A: Wittig Reaction: 4-Bromo-2-fluorobenzaldehyde would be reacted with methyltriphenylphosphonium bromide in the presence of a strong base (e.g., n-butyllithium or potassium tert-butoxide) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Method B: From Toluene Derivative: 4-Bromo-2-fluorotoluene could undergo radical bromination to form 1-bromo-4-(bromomethyl)-2-fluorobenzene, followed by elimination with a non-nucleophilic base.

Step 2: Cyclopropanation of 1-(4-Bromo-2-fluorophenyl)ethene

-

The styrene intermediate would then be subjected to a cyclopropanation reaction. A common method involves the use of a carbene or carbene equivalent. For instance, reaction with bromoform (CHBr₃) and a strong base like potassium tert-butoxide can generate dibromocarbene in situ, which then adds across the double bond to form a dibromocyclopropane intermediate.

Step 3: Formation and Hydrolysis of the Nitrile

-

Alternatively, a more direct route to the carboxylic acid could involve a reaction sequence that introduces a cyano group during cyclopropanation.

-

The resulting 1-(4-bromo-2-fluorophenyl)cyclopropanecarbonitrile would then be hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Purification: The final product would likely be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The true value of this compound lies in its application as a key intermediate in the synthesis of pharmacologically active molecules. Its structural motifs are frequently found in compounds targeting inflammatory and metabolic pathways.

Inhibition of Leukotriene C4 Synthase (LTC4S)

Leukotriene C4 (LTC4) is a potent inflammatory mediator implicated in the pathophysiology of asthma and other allergic diseases.[5][6][7] Consequently, the enzyme responsible for its synthesis, LTC4 synthase (LTC4S), is an attractive target for therapeutic intervention.[5][8]

This compound serves as a crucial building block for a class of potent and selective LTC4S inhibitors. The cyclopropanecarboxylic acid moiety often acts as a key pharmacophore, interacting with the active site of the enzyme. The bromo and fluoro substituents on the phenyl ring can be further functionalized to enhance potency, selectivity, and pharmacokinetic properties of the final drug candidate.

Caption: Role as an intermediate in developing LTC4S inhibitors.

Modulation of G-Protein Coupled Receptor 120 (GPR120)

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain fatty acids and has emerged as a promising target for the treatment of metabolic disorders such as type 2 diabetes and obesity. Activation of GPR120 has been shown to mediate anti-inflammatory effects and improve insulin sensitivity.

While direct evidence is still emerging, the structural features of this compound make it an attractive starting point for the design of novel GPR120 modulators. The carboxylic acid can mimic the endogenous fatty acid ligands, while the substituted phenyl and cyclopropyl groups can be tailored to optimize receptor binding and signaling.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of synthetic intermediates.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the bromo and fluoro substituents, as well as signals for the diastereotopic methylene protons of the cyclopropane ring. The carbon NMR will show distinct resonances for the aromatic, carboxylic, and cyclopropyl carbons.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio), which is a key diagnostic feature.

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method is crucial for determining the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point for method development. Detection is typically achieved using a UV detector.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: This compound is generally classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

-

Conclusion

This compound stands out as a valuable and versatile building block in the field of drug discovery. Its unique structural characteristics provide a robust platform for the synthesis of complex and potent therapeutic agents. The insights provided in this technical guide, from its fundamental properties and synthesis to its critical role in the development of LTC4S inhibitors and potentially other important drug targets, underscore its significance for researchers and scientists in the pharmaceutical industry. As the quest for novel medicines continues, the strategic application of such well-designed intermediates will undoubtedly play a pivotal role in advancing human health.

References

- 1. 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | C10H8BrFO2 | CID 66662682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 872422-15-6 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. youtube.com [youtube.com]

- 5. Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and Inhibition of Mouse Leukotriene C4 Synthase | PLOS One [journals.plos.org]

- 7. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid

Introduction

1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid is a halogenated aromatic cyclopropane derivative of significant interest in medicinal chemistry and drug discovery. Its rigid cyclopropane scaffold, combined with the electronic properties imparted by the bromo- and fluoro-substituents on the phenyl ring, makes it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation development, and quality control.

This technical guide provides a comprehensive overview of the key physicochemical attributes of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this guide focuses on the robust experimental methodologies required for its characterization, providing researchers and drug development professionals with the foundational knowledge to determine these properties in a laboratory setting.

Molecular Identity and Computed Properties

A precise characterization of a compound begins with its fundamental identifiers and theoretical properties. These values, often computationally derived, provide a baseline for experimental investigation.

| Identifier/Property | Value | Source |

| IUPAC Name | 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | [1] |

| CAS Number | 872422-15-6 | [1] |

| Molecular Formula | C₁₀H₈BrFO₂ | [1] |

| Molecular Weight | 259.07 g/mol | [1] |

| Canonical SMILES | C1CC1(C2=C(C=C(C=C2)Br)F)C(=O)O | [1] |

| InChIKey | UPADMCJEKQAEKT-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Thermal Analysis: Melting Point Determination

The melting point is a critical parameter that indicates the purity of a crystalline solid. Differential Scanning Calorimetry (DSC) is the preferred method for its determination due to its high precision and the wealth of information it provides about the thermal behavior of the material.

Experimental Protocol: Melting Point Determination by DSC

The causality behind choosing DSC lies in its ability to detect the heat flow associated with phase transitions. As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The onset of this peak is typically reported as the melting point.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

-

Experimental Conditions:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Heat the sample under a nitrogen purge (50 mL/min) at a controlled rate (e.g., 10 °C/min) over a temperature range appropriate for the compound.

-

-

Data Analysis: The melting point is determined as the extrapolated onset temperature of the endothermic melting peak.

Solubility Profile

Aqueous solubility is a crucial determinant of a drug candidate's bioavailability. The "shake-flask" method followed by quantification using High-Performance Liquid Chromatography (HPLC) is a gold-standard technique for determining thermodynamic solubility.

Experimental Protocol: Aqueous Solubility Determination by HPLC

This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached and that the analytical method is specific and accurate for the analyte.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a series of buffered solutions at different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Equilibration: Add an excess amount of this compound to each buffered solution in separate vials. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation:

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.

-

Dilute the filtered supernatant with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

-

HPLC Analysis:

-

Develop a validated reverse-phase HPLC method with UV detection. A C18 column is often suitable for such compounds.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Inject the prepared samples and quantify the concentration based on the calibration curve.

-

Logical Workflow for Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Acidity Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH, which profoundly influences its solubility, absorption, and distribution. Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds like carboxylic acids.

Experimental Protocol: pKa Determination by Potentiometric Titration

The rationale for this method is based on the Henderson-Hasselbalch equation. By titrating a solution of the weak acid with a strong base and monitoring the pH, the pKa can be determined as the pH at which the acid is half-neutralized.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 0.01 M).

-

Titration Setup:

-

Calibrate a pH meter with standard buffers.

-

Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Use a calibrated burette to add a standard solution of a strong base (e.g., 0.1 M NaOH) in small increments.

-

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Data Analysis Workflow for pKa Determination

Caption: Logical steps for pKa determination from titration data.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons, which will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The cyclopropyl protons will appear as multiplets in the aliphatic region. The acidic proton of the carboxylic acid will likely be a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display ten distinct carbon signals, including the carbonyl carbon of the carboxylic acid (typically δ > 170 ppm), aromatic carbons (with C-F and C-Br signals showing characteristic splitting and shifts), and the carbons of the cyclopropane ring.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration (around 1700 cm⁻¹), and bands corresponding to C-H, C-F, and C-Br stretching, as well as aromatic C=C stretching.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which would be definitive for confirming the presence of bromine in the molecule.

Conclusion

This technical guide has outlined the essential physicochemical properties of this compound and provided robust, field-proven protocols for their experimental determination. While a complete experimental dataset for this specific compound is not yet publicly documented, the methodologies described herein provide a clear pathway for researchers to thoroughly characterize this and similar molecules. Adherence to these detailed experimental workflows will ensure the generation of high-quality, reliable data, which is indispensable for advancing drug discovery and development programs.

References

An In-depth Technical Guide to the Synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid

Foreword: The Significance of a Substituted Cyclopropane Moiety

The 1-(4-bromo-2-fluorophenyl)cyclopropanecarboxylic acid scaffold is a key structural motif in modern medicinal chemistry. The unique conformational constraints and metabolic stability imparted by the cyclopropane ring, combined with the electronic properties of the bromo- and fluoro-substituted phenyl group, make this a valuable intermediate in the synthesis of high-value pharmaceutical agents. This guide provides an in-depth exploration of plausible and efficient synthetic pathways to this target molecule, offering both strategic guidance and actionable protocols for the discerning researcher.

Strategic Overview: Navigating the Synthetic Landscape

The synthesis of this compound can be approached from several distinct strategic directions. The choice of pathway will ultimately depend on factors such as starting material availability, scalability, and desired purity profile. We will explore two primary, robust strategies:

-

Direct Cyclopropanation of a Phenylacetic Acid Derivative: A convergent and often high-yielding approach.

-

Construction from a Phenylacetonitrile Precursor: A versatile route that allows for late-stage introduction of the carboxylic acid functionality.

A third, more classical approach involving a malonic ester synthesis will also be discussed for its pedagogical value and applicability in certain research contexts.

Pathway I: Direct Cyclopropanation of (4-Bromo-2-fluorophenyl)acetic Acid Ester

This pathway is arguably one of the most direct routes to the target compound. It relies on the formation of a carbanion from a (4-bromo-2-fluorophenyl)acetic acid ester, which then undergoes a cyclization reaction.

Mechanistic Rationale

The core of this strategy is an intramolecular nucleophilic substitution. The acidic α-proton of the phenylacetic ester is deprotonated by a strong base to form an enolate. This enolate then attacks a suitable two-carbon electrophile that has been introduced, or the cyclopropane ring is formed using a dihaloalkane. A common and effective method involves the use of 1,2-dibromoethane in the presence of a strong base.

Visualizing the Workflow

Caption: Workflow for Pathway I: Direct Cyclopropanation.

Experimental Protocol

Step 1: Esterification of 4-Bromo-2-fluorophenylacetic acid

-

To a solution of 4-bromo-2-fluorophenylacetic acid (1.0 eq) in ethanol (5-10 volumes) is added concentrated sulfuric acid (0.1 eq) catalytically.

-

The mixture is heated to reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, the reaction is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude ethyl (4-bromo-2-fluorophenyl)acetate, which can be used in the next step without further purification.

Step 2: Cyclopropanation

-

To a suspension of sodium hydride (2.5 eq, 60% dispersion in mineral oil) in anhydrous THF is added a solution of ethyl (4-bromo-2-fluorophenyl)acetate (1.0 eq) and 1,2-dibromoethane (1.2 eq) in anhydrous THF dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 8-12 hours.

-

After cooling, the reaction is carefully quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ethyl 1-(4-bromo-2-fluorophenyl)cyclopropanecarboxylate is purified by column chromatography.

Step 3: Hydrolysis

-

The purified ester is dissolved in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide.

-

The mixture is stirred at room temperature or gently heated until the ester is fully consumed (monitored by TLC).

-

The ethanol is removed under reduced pressure, and the aqueous residue is washed with diethyl ether to remove any non-acidic impurities.

-

The aqueous layer is acidified to pH 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the product.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Pathway II: From (4-Bromo-2-fluorophenyl)acetonitrile

This pathway offers flexibility, as the nitrile group can be hydrolyzed to a carboxylic acid in the final step. The cyclopropanation of a phenylacetonitrile derivative is a well-established transformation.

Mechanistic Rationale

Similar to the phenylacetic ester, the α-protons of (4-bromo-2-fluorophenyl)acetonitrile are acidic and can be removed by a strong base. The resulting carbanion can then react with 1,2-dibromoethane to form the cyclopropane ring. The nitrile is then hydrolyzed under acidic or basic conditions to the desired carboxylic acid.

Visualizing the Pathway

Caption: Synthesis via a Phenylacetonitrile Intermediate.

Experimental Protocol

Step 1: Cyclopropanation of (4-Bromo-2-fluorophenyl)acetonitrile

-

In a flame-dried, three-necked flask under an inert atmosphere, sodium amide (2.2 eq) is suspended in anhydrous liquid ammonia.

-

A solution of (4-bromo-2-fluorophenyl)acetonitrile (1.0 eq) in anhydrous THF is added dropwise.

-

After stirring for 30 minutes, 1,2-dibromoethane (1.1 eq) is added, and the reaction is stirred for an additional 2-4 hours.

-

The ammonia is allowed to evaporate, and the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. Purification by column chromatography yields 1-(4-bromo-2-fluorophenyl)cyclopropanecarbonitrile.

Step 2: Hydrolysis of the Nitrile

-

The 1-(4-bromo-2-fluorophenyl)cyclopropanecarbonitrile is heated to reflux in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is cooled and poured onto ice, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Pathway III: Malonic Ester Synthesis

A classic yet powerful method, the malonic ester synthesis provides a reliable route to substituted carboxylic acids.

Mechanistic Rationale

This approach involves the alkylation of diethyl malonate with a suitable 4-bromo-2-fluorobenzyl halide, followed by a second alkylation with 1,2-dibromoethane to form the cyclopropane ring. Subsequent hydrolysis and decarboxylation yield the target molecule.

Visualizing the Logic

Caption: Logic flow of the Malonic Ester Synthesis.

Comparative Data Summary

| Pathway | Key Features | Typical Yields | Scalability |

| I: Direct Cyclopropanation of Ester | Convergent, fewer steps from the phenylacetic acid. | Good to Excellent | Good |

| II: From Phenylacetonitrile | Versatile intermediate, strong base required. | Good | Moderate |

| III: Malonic Ester Synthesis | Classic, reliable, but longer route. | Fair to Good | Excellent |

Conclusion: A Scientist's Perspective

For efficiency and atom economy, Pathway I stands out as the preferred route for the synthesis of this compound, assuming the availability of the corresponding phenylacetic acid. Pathway II offers a solid alternative, particularly if the phenylacetonitrile is a more accessible starting material. The malonic ester synthesis, while longer, remains a valuable tool in the synthetic chemist's arsenal, especially for creating diverse analogs.

The choice of synthesis will always be a balance of practical considerations and strategic goals. This guide provides the foundational knowledge and procedural outlines to empower researchers to make informed decisions and successfully synthesize this important chemical entity.

A Technical Guide to 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid is a substituted aromatic cyclopropane derivative that serves as a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its structure is characterized by three key functional components: a cyclopropane ring, which imparts conformational rigidity and a unique three-dimensional profile; a carboxylic acid group, providing a handle for amide bond formation and other derivatizations; and a 4-bromo-2-fluorophenyl group. The specific arrangement of the halogen substituents on the phenyl ring offers distinct opportunities for regioselective functionalization, such as cross-coupling reactions at the bromine site, while the fluorine atom can enhance metabolic stability and binding affinity in potential pharmaceutical agents. This guide provides an in-depth analysis of its chemical identity, a plausible synthetic pathway with mechanistic considerations, its potential applications, and essential safety protocols.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational for reproducible research and regulatory compliance. This section outlines the formal nomenclature and key identifiers for the title compound.

IUPAC Name and Synonyms

The formal IUPAC name for this compound is 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid [1].

Due to its use in various commercial and research contexts, it is also known by several synonyms and identifiers, including:

Key Identifiers

For unambiguous identification and data retrieval, the following identifiers are critical.

| Identifier | Value | Source |

| CAS Number | 872422-15-6 | PubChem[1] |

| Molecular Formula | C₁₀H₈BrFO₂ | PubChem[1] |

| Molecular Weight | 259.07 g/mol | PubChem[1] |

| Canonical SMILES | C1CC1(C2=C(C=C(C=C2)Br)F)C(=O)O | PubChem[1] |

| InChI Key | UPADMCJEKQAEKT-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

The physicochemical properties of a compound are crucial for predicting its behavior in biological systems and for designing synthetic and purification protocols. The data presented below are computationally derived from authoritative chemical databases.

| Property | Value | Source |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 257.96917 Da | PubChem[1] |

| Polar Surface Area | 37.3 Ų | PubChem[1] |

Synthesis and Mechanistic Rationale

While multiple synthetic routes may exist, a common and logical approach for constructing quaternary cyclopropanes involves the alkylation of an activated methylene compound. The following protocol describes a plausible and robust synthesis starting from commercially available materials.

Proposed Synthetic Protocol: Cyclopropanation via Phenylacetonitrile Derivative

This pathway leverages the acidity of the α-proton of a phenylacetonitrile derivative, which acts as the nucleophile in a tandem alkylation reaction with 1,2-dibromoethane, followed by hydrolysis of the nitrile to the desired carboxylic acid.

Step 1: Synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile

-

System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Cool the flask to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise.

-

Rationale: Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating the weakly acidic α-carbon of the phenylacetonitrile. DMF is a suitable polar aprotic solvent.

-

-

Substrate Addition: Dissolve (4-bromo-2-fluorophenyl)acetonitrile (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes.

-

Rationale: Slow addition controls the exothermic reaction and hydrogen gas evolution. The resulting carbanion is stabilized by the adjacent phenyl and nitrile groups.

-

-

Cyclizing Agent Addition: Add 1,2-dibromoethane (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Rationale: The carbanion first displaces one bromide in an Sₙ2 reaction. The resulting intermediate then undergoes an intramolecular Sₙ2 reaction, where the newly formed carbanion displaces the second bromide to form the cyclopropane ring. A slight excess of the dibromoethane ensures complete consumption of the starting nitrile.

-

-

Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target nitrile.

Step 2: Hydrolysis to this compound

-

Reaction Setup: In a round-bottom flask, dissolve the nitrile intermediate from Step 1 in ethanol.

-

Hydrolysis: Add a 6 M aqueous solution of sodium hydroxide (NaOH, ~10 equivalents). Equip the flask with a reflux condenser and heat the mixture to reflux for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Rationale: Strong basic conditions and heat are required to hydrolyze the stable nitrile group, first to a primary amide and subsequently to the carboxylate salt.

-

-

Work-up and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify to pH ~2 using concentrated hydrochloric acid (HCl). The carboxylic acid product will precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Applications in Research and Drug Development

This molecule is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the combination of its structural motifs, which can be independently and selectively modified.

Role as a Synthetic Intermediate

The true value of this compound lies in its potential for elaboration into more complex molecules.

-

Carboxylic Acid Handle: The -COOH group is a primary site for modification. It can be readily converted into amides, esters, or acid chlorides. Amide coupling is particularly important in drug discovery for linking molecular fragments.

-

Aryl Bromide Handle: The bromine atom is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of diverse aryl, alkyl, or amino groups at the 4-position of the phenyl ring.

-

Structural Scaffolding: The cyclopropane ring provides a rigid, non-planar scaffold that can orient substituents in specific vectors in 3D space, which is often beneficial for optimizing binding interactions with biological targets. The 2-fluoro substituent can enhance metabolic stability and modulate the electronics of the phenyl ring.

Logical Relationship Diagram for Derivatization

Caption: Potential derivatization pathways from the core molecule.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The Globally Harmonized System (GHS) classification provides a clear summary of its potential hazards.

| GHS Hazard Code | Description | Precautionary Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral[1] |

| H315 | Causes skin irritation | Skin Corrosion/Irritation[1] |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation[1] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity[1] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry, and well-sealed container away from incompatible materials.

References

Solubility of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid in Organic Solvents: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of modern drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are paramount to its ultimate success. Among these, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and overall therapeutic efficacy. Poor solubility can lead to challenging formulation development, variable absorption in the body, and ultimately, the failure of a promising drug candidate. This guide provides an in-depth technical overview of the solubility of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid, a compound of interest in medicinal chemistry, within the context of organic solvents commonly utilized in pharmaceutical processes.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of this compound's solubility, provide a robust experimental protocol for its determination, and discuss the nuanced interplay between its molecular structure and solvent interactions. While specific quantitative solubility data for this compound is not widely published, this guide will equip the reader with the foundational knowledge and practical methodologies to expertly assess its solubility profile.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the cornerstone of predicting and interpreting its solubility.

Molecular Structure and Properties:

-

IUPAC Name: this compound[1]

-

CAS Number: 872422-15-6[1]

-

Molecular Formula: C₁₀H₈BrFO₂[1]

-

Molecular Weight: 259.07 g/mol [1]

The structure reveals several key features that govern its solubility:

-

A carboxylic acid group, which is polar and capable of acting as a hydrogen bond donor and acceptor.

-

A bromophenyl group , which is largely nonpolar and contributes to the molecule's hydrophobicity. The presence of the electronegative bromine and fluorine atoms also introduces polarity.

-

A cyclopropane ring , a rigid, nonpolar moiety.

The interplay of these functional groups results in a molecule with a moderate polarity and the capacity for specific solvent interactions.

pKa and its Influence on Solubility:

This acidic nature means that in protic solvents, especially those with some basic character, the extent of ionization will influence solubility. In aqueous-organic mixtures, the pH of the aqueous phase will significantly modulate the solubility of the compound.[3]

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. A solute will have higher solubility in a solvent that shares similar intermolecular forces.

Solvent Polarity:

The polarity of organic solvents is a key determinant of their ability to dissolve a given solute. Solvents can be broadly categorized as:

-

Polar Protic Solvents: (e.g., methanol, ethanol, water) - These solvents can engage in hydrogen bonding and have high dielectric constants. They are effective at solvating both the polar carboxylic acid group and, to a lesser extent, the polar C-Br and C-F bonds.

-

Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, acetonitrile) - These solvents have large dipole moments but do not have hydrogen bond-donating capabilities. They are excellent at solvating polar functional groups.

-

Nonpolar Solvents: (e.g., hexane, toluene, dichloromethane) - These solvents have low dielectric constants and interact primarily through van der Waals forces. They are more likely to solvate the nonpolar portions of the molecule, such as the bromophenyl and cyclopropyl groups.

Given the mixed polarity of this compound, it is expected to exhibit moderate solubility in a range of polar solvents, with lower solubility in highly nonpolar solvents.

Hansen Solubility Parameters (HSP): A More Quantitative Approach

For a more nuanced prediction of solubility, Hansen Solubility Parameters (HSP) can be employed. This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from London dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be characterized by a point in this three-dimensional "Hansen space." The principle states that substances with closer HSP values are more likely to be miscible.[4] While the experimental HSP for this compound is unknown, we can qualitatively estimate its position. The presence of the phenyl ring and halogen atoms suggests a significant δD and a moderate δP. The carboxylic acid group will contribute a strong δH component. Therefore, solvents with a balanced profile of these parameters are likely to be good solvents.

Table 1: Hansen Solubility Parameters of Common Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| n-Heptane | 15.3 | 0.0 | 0.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

Data compiled from various sources.

Based on this, solvents like acetone, THF, and ethyl acetate, which have moderate values for all three parameters, are predicted to be good candidates for solubilizing this compound. Alcohols like methanol and ethanol, with their strong hydrogen bonding capacity, are also expected to be effective.

Experimental Protocol for Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[1] This protocol outlines a reliable and reproducible approach.

Materials and Equipment:

-

This compound (as a solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane, DMSO, DMF)

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram:

References

- 1. 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | C10H8BrFO2 | CID 66662682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-bromophenyl)cyclopropane-1-carboxylic Acid CAS 345965-52-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 溶剂混溶性表 [sigmaaldrich.com]

A Spectroscopic Guide to 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid: An In-depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic analysis of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this document leverages a predictive approach grounded in the analysis of its constituent structural fragments: a 4-bromo-2-fluorophenyl group and a 1-carboxycyclopropyl moiety. By examining empirical data from analogous structures and applying fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present a comprehensive characterization to guide researchers in the identification and analysis of this and related compounds. This guide emphasizes the rationale behind spectral interpretation, offering insights into how structural features influence spectroscopic output.

Introduction: The Structural and Spectroscopic Landscape

This compound is a polysubstituted aromatic compound featuring a unique combination of a halogenated phenyl ring and a strained cyclopropane carboxylic acid. This distinct architecture imparts specific physicochemical properties that are of interest in the design of novel therapeutic agents. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems.

This guide will deconstruct the molecule into its primary spectroscopic components to forecast the key features of its ¹H NMR, ¹³C NMR, IR, and MS spectra. Our analysis is built upon established principles of spectroscopic interpretation and is supported by data from related compounds.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be complex, exhibiting distinct signals for the aromatic protons and the cyclopropyl protons. The chemical shifts are influenced by the electronic effects of the bromine and fluorine substituents on the phenyl ring and the anisotropic effects of the carbonyl group.

Aromatic Region (δ 7.0-8.0 ppm):

The 4-bromo-2-fluorophenyl group will give rise to a characteristic splitting pattern for its three aromatic protons. The fluorine and bromine atoms exert both inductive and mesomeric effects, leading to a predictable arrangement of signals. Based on data for 4-bromo-2-fluoroaniline, we can anticipate a pattern of doublets and doublets of doublets due to proton-proton and proton-fluorine couplings.

-

H-6' : Expected to be the most downfield proton due to the deshielding effect of the adjacent carboxylic acid and the ortho-fluorine. It will likely appear as a doublet of doublets.

-

H-5' : This proton will be influenced by both the bromine and fluorine, likely appearing as a doublet of doublets.

-

H-3' : This proton, ortho to the fluorine, will show a characteristic doublet splitting.

Cyclopropyl Region (δ 1.0-2.0 ppm):

The cyclopropane ring protons are diastereotopic and will exhibit complex splitting patterns due to geminal and cis/trans couplings. Drawing from the spectrum of cyclopropanecarboxylic acid, we can predict two sets of multiplets. The presence of the bulky aromatic ring will likely induce further chemical shift differentiation between the protons.

-

CH₂ (cis to carboxyl) : Expected to be slightly downfield.

-

CH₂ (trans to carboxyl) : Expected to be slightly upfield.

Carboxylic Acid Proton (δ 10-13 ppm):

The acidic proton of the carboxylic acid will appear as a broad singlet in a very downfield region of the spectrum. Its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | br s | - |

| Aromatic H-6' | 7.8 - 8.0 | dd | J(H-H) ≈ 8.0, J(H-F) ≈ 2.0 |

| Aromatic H-5' | 7.4 - 7.6 | dd | J(H-H) ≈ 8.0, J(H-H) ≈ 2.0 |

| Aromatic H-3' | 7.2 - 7.4 | d | J(H-H) ≈ 8.0 |

| Cyclopropyl CH₂ | 1.5 - 2.0 | m | - |

| Cyclopropyl CH₂ | 1.0 - 1.5 | m | - |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The presence of the electronegative fluorine and bromine atoms will significantly influence the chemical shifts of the aromatic carbons.

Aromatic Carbons (δ 110-165 ppm):

-

C-1' (ipso-carbon attached to cyclopropane) : Its chemical shift will be influenced by the cyclopropyl group.

-

C-2' (attached to Fluorine) : Will exhibit a large C-F coupling constant and a downfield shift.

-

C-4' (attached to Bromine) : Will be deshielded, but to a lesser extent than the fluorine-bearing carbon.

-

C-3', C-5', C-6' : Their chemical shifts will be determined by the combined electronic effects of the substituents.

Cyclopropyl and Carbonyl Carbons (δ 15-30 ppm and 170-180 ppm):

-

Quaternary Cyclopropyl Carbon : The carbon attached to the phenyl ring and the carboxyl group will be significantly downfield compared to the CH₂ carbons.

-

Cyclopropyl CH₂ Carbons : These will appear in the aliphatic region.

-

Carbonyl Carbon : The carboxylic acid carbonyl carbon will resonate at a characteristic downfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | 175 - 180 |

| Aromatic C-2' (-F) | 160 - 165 (d, ¹J(C-F) ≈ 245 Hz) |

| Aromatic C-1' | 135 - 140 |

| Aromatic C-6' | 130 - 135 |

| Aromatic C-4' (-Br) | 120 - 125 |

| Aromatic C-5' | 115 - 120 |

| Aromatic C-3' | 110 - 115 (d, ²J(C-F) ≈ 20 Hz) |

| Quaternary Cyclopropyl C | 25 - 30 |

| Cyclopropyl CH₂ | 15 - 20 |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions from the carboxylic acid and the substituted aromatic ring.

-

O-H Stretch : A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[1]

-

C-H Stretches (Aromatic and Aliphatic) : Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl group will be observed just below 3000 cm⁻¹.

-

C=O Stretch : A strong, sharp absorption band between 1710 and 1680 cm⁻¹ is anticipated for the carbonyl group of the carboxylic acid.[1][2] Conjugation with the aromatic ring may slightly lower this frequency.

-

C=C Stretches (Aromatic) : Medium to weak absorptions in the 1600-1450 cm⁻¹ region will be indicative of the aromatic ring.

-

C-O Stretch and O-H Bend : A C-O stretching band is expected around 1320-1210 cm⁻¹ and an O-H bending vibration around 1440-1395 cm⁻¹.[1]

-

C-Br and C-F Stretches : These will appear in the fingerprint region, typically below 1100 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | 3300 - 2500 | Strong, Broad |

| Aromatic C-H | 3100 - 3000 | Medium |

| Aliphatic C-H (cyclopropyl) | 3000 - 2850 | Medium |

| Carbonyl C=O | 1710 - 1680 | Strong |

| Aromatic C=C | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid C-O | 1320 - 1210 | Strong |

| Carboxylic Acid O-H Bend | 1440 - 1395 | Medium |

Predicted Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight and information about the fragmentation pathways of the molecule.

-

Molecular Ion (M⁺) : The molecular ion peak should be observable, and due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be present, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Key Fragmentation Pathways :

-

Loss of -COOH : A significant fragment corresponding to the loss of the carboxylic acid group (45 Da) is expected.

-

Loss of Br : Fragmentation involving the loss of the bromine atom (79/81 Da) is also a likely pathway.

-

Acylium Ion Formation : Cleavage of the bond between the cyclopropyl ring and the phenyl ring could lead to the formation of a stable acylium ion.[3]

-

Benzylic-type Cleavage : Fragmentation of the cyclopropane ring is also possible.

-

Experimental Protocols

To obtain high-quality spectral data for this compound, the following general protocols are recommended.

6.1 NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts, particularly for the acidic proton.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, an appropriate relaxation delay, and a spectral width that encompasses all expected signals.

-

¹³C NMR Acquisition : Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. Techniques such as DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

6.2 IR Spectroscopy

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is pressed against the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition : Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be acquired and subtracted from the sample spectrum.

6.3 Mass Spectrometry

-

Sample Introduction : Depending on the instrumentation, the sample can be introduced via direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization : Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.

-

Mass Analysis : A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can aid in confirming the elemental composition.

Visualization of Experimental Workflow

Figure 1: A generalized workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of this compound. By dissecting the molecule into its constituent parts and applying established spectroscopic principles, we have forecasted the salient features of its NMR, IR, and MS spectra. This information serves as a valuable resource for researchers working with this compound, aiding in its identification, characterization, and quality control. The provided experimental protocols offer a starting point for obtaining empirical data to validate and refine these predictions.

References

Navigating the Synthesis and Handling of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

The novel compound 1-(4-bromo-2-fluorophenyl)cyclopropanecarboxylic acid holds significant promise in the landscape of pharmaceutical research and development. Its unique structural motifs, combining a halogenated aromatic ring with a strained cyclopropane moiety, make it a valuable building block for the synthesis of new chemical entities. However, these same features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon data from the compound itself and structurally related molecules to ensure a culture of safety in the laboratory.

Part 1: Hazard Identification and Risk Assessment

A proactive approach to laboratory safety begins with a comprehensive identification of potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, GHS classification data from PubChem and information from analogous compounds provide a strong foundation for a robust risk assessment.[1]

1.1 GHS Hazard Classification

Based on available data, this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

Source: PubChem CID 66662682[1]

These classifications indicate that the primary routes of exposure and concern are ingestion, skin and eye contact, and inhalation of dust or aerosols.

1.2 Toxicological Profile of Structurally Related Compounds

The toxicological profile of this compound can be further informed by examining its constituent parts: a halogenated aromatic compound and a cyclopropanecarboxylic acid derivative.

-

Halogenated Aromatic Compounds: This class of chemicals can exhibit a range of toxic effects, including irritation to the skin, eyes, and respiratory system.[2][3] Some halogenated aromatics are known to have more severe chronic effects, and while there is no specific data for this compound, it is prudent to handle it with the care afforded to this chemical class.[3][4][5]

-

Cyclopropanecarboxylic Acid: The parent compound, cyclopropanecarboxylic acid, is known to be a combustible liquid that can cause severe skin burns and eye damage.[6][7][8] It is also harmful if swallowed.[7] The presence of the carboxylic acid moiety suggests corrosive properties.

Given this information, a cautious approach is warranted, treating the compound as potentially corrosive and harmful through multiple exposure routes.

Part 2: Exposure Controls and Personal Protective Equipment (PPE)

Minimizing exposure is the cornerstone of safe laboratory practice. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

2.1 Engineering Controls

-

Chemical Fume Hood: All work with this compound, including weighing, dissolving, and reaction setup, must be conducted in a properly functioning chemical fume hood.[2] This is critical to prevent the inhalation of any dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[7][8]

-

Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[7]

2.2 Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2][7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[2][7] Regularly inspect gloves for any signs of degradation or breakthrough. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for use in situations where ventilation is inadequate or during spill cleanup. | Protects against respiratory irritation from dust or aerosols.[2][7] |

Part 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the integrity of the compound.

3.1 Handling Procedures

The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Cover the work surface with absorbent, disposable bench paper.

-

Assemble all necessary glassware and equipment.

-

Don all required personal protective equipment.

-

-

Handling:

-

Carefully weigh the desired amount of the solid compound on an analytical balance, preferably within the fume hood or in a contained weighing station.

-

Use a spatula to transfer the solid to the reaction vessel. Avoid generating dust.

-

Slowly add the desired solvent to the reaction vessel, ensuring the solid is wetted to prevent dust formation.

-

-

Cleanup:

-

Decontaminate all glassware that has come into contact with the compound by rinsing with an appropriate solvent (e.g., acetone) into a designated waste container.

-

Dispose of all contaminated materials, including bench paper and gloves, in a clearly labeled hazardous waste container.

-

Thoroughly wash hands with soap and water after removing PPE.

-

3.2 Storage Requirements

-

Store this compound in a tightly sealed, properly labeled container.

-

Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[7]

-

Consider storing in a refrigerator, as is recommended for the parent cyclopropanecarboxylic acid.[7][9]

Part 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

4.1 First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7][8][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8] |

4.2 Spill Response

-

Small Spills:

-

Evacuate the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[7]

-

Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

-

-

Large Spills:

-

Evacuate the laboratory and notify the appropriate emergency response personnel.

-

Prevent the spill from entering drains or waterways.[8]

-

Part 5: Waste Disposal

Proper disposal of this compound and its associated waste is critical to protect the environment.

-

Waste Segregation: All waste containing this compound, including excess material, contaminated labware, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container for halogenated organic compounds.[2]

-

Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[2] This typically involves collection by a licensed hazardous waste disposal company.

Conclusion

While this compound is a valuable tool in modern drug discovery, its handling demands a high level of caution and adherence to established safety protocols. By understanding its potential hazards, utilizing appropriate engineering controls and personal protective equipment, and following safe handling and disposal procedures, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.

References

- 1. 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | C10H8BrFO2 | CID 66662682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]

- 4. sinlist.chemsec.org [sinlist.chemsec.org]

- 5. Chapter One: Perspective on Halogenated Organic Compounds | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 6. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. westliberty.edu [westliberty.edu]

- 10. aksci.com [aksci.com]

Methodological & Application

The Strategic Application of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and precise vectoral orientation for target engagement is paramount. 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid has emerged as a highly valuable building block, particularly in the design of targeted covalent inhibitors and other complex therapeutic agents. Its unique combination of a constrained cyclopropane ring and a functionally decorated phenyl moiety provides medicinal chemists with a powerful tool to address challenges in potency, selectivity, and pharmacokinetic profiles.

This technical guide provides an in-depth exploration of the use of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for its synthesis and application.

The Rationale for Cyclopropane Incorporation in Drug Design

The cyclopropyl group is increasingly utilized in drug development to enhance the properties of drug candidates.[1][2] Key advantages conferred by this three-membered ring include:

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This can lead to an improved pharmacokinetic profile and a longer in vivo half-life.

-

Structural Rigidity and Conformational Restriction: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, which can lead to increased binding potency and selectivity for the intended biological target.[2]

-

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity and pKa, which can in turn affect its solubility, permeability, and potential for off-target effects.[4]

The this compound scaffold offers the additional strategic advantages of its substituted phenyl ring. The bromo and fluoro substituents provide handles for further chemical modification and can influence the electronic properties of the molecule, potentially enhancing target interactions.

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

A significant application of this compound is in the synthesis of inhibitors of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway and has emerged as a critical target for the treatment of B-cell malignancies and autoimmune diseases.[1][2] Both reversible and irreversible BTK inhibitors are in various stages of clinical development and on the market.[5][6][7]

The cyclopropanecarboxamide moiety derived from this compound can serve as a key structural element in the design of these inhibitors, often forming a crucial amide linkage with a heterocyclic core.

Experimental Protocols

Part 1: Synthesis of this compound

While a variety of methods exist for the synthesis of cyclopropanecarboxylic acids, a common and effective route proceeds through the cyclization of an appropriately substituted phenylacetonitrile followed by hydrolysis.[8][9]

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Detailed Protocol:

Step 1: Synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile

-

To a stirred solution of 4-Bromo-2-fluorophenylacetonitrile (1.0 eq) in toluene (10 vol) is added a 50% aqueous solution of sodium hydroxide (5.0 eq) and a phase transfer catalyst such as tetrabutylammonium bromide (0.05 eq).

-

The mixture is heated to 40-50 °C, and 1,2-dibromoethane (1.5 eq) is added dropwise over 1 hour, maintaining the temperature below 60 °C.

-

The reaction mixture is stirred vigorously at 50-60 °C for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

-

Upon completion, the mixture is cooled to room temperature, and water (10 vol) is added. The layers are separated, and the aqueous layer is extracted with toluene (2 x 5 vol).

-

The combined organic layers are washed with brine (5 vol), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile, which can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

-

The crude 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile from the previous step is added to a mixture of concentrated sulfuric acid (5 vol) and water (5 vol).

-

The mixture is heated to reflux (approximately 100-110 °C) and stirred for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice (20 vol).

-

The precipitated solid is collected by filtration and washed with cold water until the washings are neutral.

-

The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford pure this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₀H₈BrFO₂ | 259.07 | 872422-15-6 |

Part 2: Application in the Synthesis of a BTK Inhibitor Core Structure

The synthesized this compound can be utilized as a key building block in the synthesis of a BTK inhibitor. A common synthetic strategy involves the amide coupling of the carboxylic acid with a suitable heterocyclic amine.[10][11]

Workflow for Amide Coupling:

Caption: General workflow for amide coupling to form a BTK inhibitor core.

Detailed Protocol: Amide Coupling with a Heterocyclic Amine

-

To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF, 10 vol) is added a coupling reagent such as HATU (1.2 eq).

-

The mixture is stirred at room temperature for 10-15 minutes to activate the carboxylic acid.

-

The desired heterocyclic amine (e.g., a substituted aminopyrimidine, 1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq) are then added to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, or until completion is indicated by TLC or LC-MS.

-

Upon completion, the reaction mixture is diluted with ethyl acetate (20 vol) and washed successively with 1N HCl (2 x 10 vol), saturated sodium bicarbonate solution (2 x 10 vol), and brine (10 vol).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired amide product, which constitutes the core structure of the BTK inhibitor.

Conclusion

This compound is a versatile and strategically important building block in medicinal chemistry. Its unique structural features, particularly the constrained cyclopropane ring, offer significant advantages in the design of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. The protocols outlined in this guide provide a practical framework for the synthesis and application of this valuable intermediate, with a focus on its role in the development of potent and selective BTK inhibitors. As the demand for innovative therapeutics continues to grow, the strategic use of such well-designed molecular scaffolds will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

- 1. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. An Atom-Economical Method for the Formation of Amidopyrroles Exploiting the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]

reaction of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid with amines

Reaction of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid with Amines: A Comprehensive Guide for Medicinal Chemistry

Introduction:

The synthesis of novel molecular entities with potential therapeutic applications is a cornerstone of modern drug discovery. Within this landscape, the formation of amide bonds is one of the most crucial and frequently employed transformations, as this functional group is a key feature in a vast array of pharmaceuticals.[1][2][3] This application note provides a detailed guide to the reaction of this compound with a variety of amines. This particular carboxylic acid is a valuable building block in medicinal chemistry, incorporating several key structural motifs: a substituted aromatic ring, a cyclopropyl scaffold, and a reactive carboxylic acid. The presence of the bromo and fluoro substituents offers opportunities for further synthetic diversification, making this a versatile starting material for the generation of compound libraries for biological screening.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the underlying chemical principles, provide detailed, step-by-step protocols for amide bond formation, and discuss the significance of the structural features of the title compound.

Chemical Principles and Mechanistic Insights

The reaction between a carboxylic acid and an amine to form an amide bond is a condensation reaction that results in the formation of a molecule of water.[4] However, the direct reaction is generally unfavorable under mild conditions because the acidic carboxylic acid and the basic amine will readily form a stable ammonium carboxylate salt.[3][5] To overcome this, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[2][3][6]